molecular formula C15H21NO4 B558509 Boc-D-homophenylalanine CAS No. 82732-07-8

Boc-D-homophenylalanine

Cat. No. B558509
CAS RN: 82732-07-8
M. Wt: 279.33 g/mol
InChI Key: MCODLPJUFHPVQP-GFCCVEGCSA-N
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Description

Boc-D-homophenylalanine is a compound with the molecular formula C15H21NO4 . It is also known by other synonyms such as BOC-D-HOPHE-OH, Boc-D-Homophe-OH, and BOC-D-HOMO-PHE . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid .


Synthesis Analysis

While specific synthesis methods for Boc-D-homophenylalanine were not found in the search results, it is generally synthesized using Boc-protection . Boc-protection is a method used to protect an amino function during the synthesis of multifunctional targets .


Molecular Structure Analysis

The molecular weight of Boc-D-homophenylalanine is 279.33 g/mol . The InChIKey, a unique identifier for the compound, is MCODLPJUFHPVQP-GFCCVEGCSA-N . The compound has a total of 41 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Boc-D-homophenylalanine appears as a white to off-white powder . It has a melting point of 73-79 ºC .

Scientific Research Applications

Boc-D-homophenylalanine is a type of organic reagent . It is used in the field of peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis. In the context of peptides, the Boc group prevents unwanted peptide bonding.

  • Organic Reagents : Boc-D-Homophenylalanine is used as an organic reagent . Organic reagents are substances used in a chemical reaction to detect, measure, examine, or produce other substances. They’re typically used in scientific research and industrial chemical processes.

  • Active Matter Research : Boc-D-Homophenylalanine might be used in the field of active matter, which is an emerging area of research that unites investigators from physics, chemistry, materials science, as well as from more biologically oriented disciplines . Active matter is composed of self-propelled colloidal and biological systems, and the dissipation of energy is essential for it. This gives rise to complex interactions with the environment, pattern formations, or collective behaviors .

  • Microbial Cell Factories : Boc-D-Homophenylalanine might be used in the field of microbial cell factories . This involves the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

  • Chemoselective BOC Protection : Boc-D-Homophenylalanine can be used in the chemoselective BOC protection of amines in catalyst and solvent-free media . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Safety And Hazards

Boc-D-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of Boc-protection, such as in Boc-D-homophenylalanine, continues to play an important role in peptide synthesis . Future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLPJUFHPVQP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373159
Record name Boc-D-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-homophenylalanine

CAS RN

82732-07-8
Record name Boc-D-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-4-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TE Renau, R Léger, R Yen, MW She… - Bioorganic & medicinal …, 2002 - Elsevier
… The key cyanohydrin intermediate was derived from the aldehyde of N-Boc-d-homophenylalanine, which was prepared by reduction of the corresponding Weinreb amide. Whereas the …
Number of citations: 94 www.sciencedirect.com
NA Sasaki, C Hashimoto, P Potier - Tetrahedron letters, 1987 - Elsevier
Efficient syntheses of (2R)-2-Boc-amino-3-phenylsulfonyl-l-propanol 3 and its enantiomer 9 from L-serine are described. The potential of these compounds in a novel general method …
Number of citations: 106 www.sciencedirect.com
E Verissimo, N Berry, P Gibbons, MLS Cristiano… - Bioorganic & medicinal …, 2008 - Elsevier
… The P1 block 11 was obtained from commercially available Boc-d-phenylalanine and Boc-d-homophenylalanine (Scheme 2). Boc-deprotection followed by nitrous deamination afforded …
Number of citations: 83 www.sciencedirect.com
AA Hernandez - 2001 - search.proquest.com
This work describes the synthesis and evaluation of small inhibitors of cysteine proteases of parasitic origin. New epoxysuccinyl inhibitors carrying the unnatural amino acids D-…
Number of citations: 0 search.proquest.com
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com
SI Klein, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
… For the preparation of the R,R enantiomers, N-α-Boc-d-homophenylalanine was subjected to one carbon homologation 33 with retention of configuration to give N-Boc-3(R)-amino-5-…
Number of citations: 62 pubs.acs.org
RB de Oliveira, MS Lopes, SF Pinto - Recent Advances in the …, 2014 - books.google.com
… The triflate 57 was prepared from commercially available Boc-D-phenylalanine (R= CH2Ph) and Boc-Dhomophenylalanine (R= C2H4Ph) using the following sequence of reaction: a) …
Number of citations: 0 books.google.com
D Díez, P García, IS Marcos, P Basabe, NM Garrido… - Tetrahedron, 2005 - Elsevier
… Thus, deprotection of the acetonide and oxidation with RuCl 3 and sodium periodate led to N-Boc-d-homophenylalanine 7 10 in 59% yield from 8, hence establishing the …
Number of citations: 7 www.sciencedirect.com
BC Pérez, C Teixeira, M Figueiras, J Gut… - European journal of …, 2012 - Elsevier
A series of cinnamic acid/4-aminoquinoline conjugates conceived to link, through a proper retro-enantio dipeptide, a heterocyclic core known to prevent hemozoin formation, to a trans-…
Number of citations: 63 www.sciencedirect.com
BCP de Lucani - 2013 - search.proquest.com
… Boc-D-homophenylalanine (0.43 g, 1.5 mmol), TBTU (0.49 …
Number of citations: 1 search.proquest.com

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